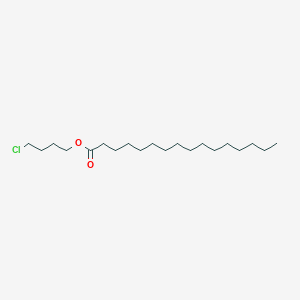
Hexadecanoic acid, 4-chlorobutyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexadecanoic acid, 4-chlorobutyl ester is an ester compound derived from hexadecanoic acid (commonly known as palmitic acid) and 4-chlorobutanol. Esters are a class of organic compounds characterized by the presence of an ester functional group, which is formed by the reaction of an acid and an alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of hexadecanoic acid, 4-chlorobutyl ester typically involves the esterification reaction between hexadecanoic acid and 4-chlorobutanol. This reaction can be catalyzed by an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity ester suitable for various applications.
化学反応の分析
Types of Reactions: Hexadecanoic acid, 4-chlorobutyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield hexadecanoic acid and 4-chlorobutanol.
Reduction: The ester can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.
Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the nucleophile.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts.
Major Products Formed:
Hydrolysis: Hexadecanoic acid and 4-chlorobutanol.
Reduction: Hexadecanol and 4-chlorobutanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Hexadecanoic acid, 4-chlorobutyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other esters and derivatives.
Biology: Studied for its potential biological activities and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
作用機序
The mechanism of action of hexadecanoic acid, 4-chlorobutyl ester involves its interaction with various molecular targets and pathways. The ester can undergo hydrolysis to release hexadecanoic acid and 4-chlorobutanol, which may exert biological effects through their interactions with cellular membranes and enzymes. The specific pathways and targets involved depend on the context of its application and the biological system being studied.
類似化合物との比較
Hexadecanoic acid, 4-chlorobutyl ester can be compared with other similar esters, such as:
Hexadecanoic acid, butyl ester: Similar structure but lacks the chlorine atom, resulting in different chemical and biological properties.
Hexadecanoic acid, ethyl ester: Another similar ester with different alkyl group, leading to variations in physical and chemical properties.
Hexadecanoic acid, 4-nitrophenyl ester: Contains a nitrophenyl group instead of a chlorobutyl group, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in the presence of the 4-chlorobutyl group, which imparts specific chemical reactivity and potential biological activities that differentiate it from other esters.
特性
CAS番号 |
72165-61-8 |
|---|---|
分子式 |
C20H39ClO2 |
分子量 |
347.0 g/mol |
IUPAC名 |
4-chlorobutyl hexadecanoate |
InChI |
InChI=1S/C20H39ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(22)23-19-16-15-18-21/h2-19H2,1H3 |
InChIキー |
AVGCCERIVOYLCK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14467026.png)
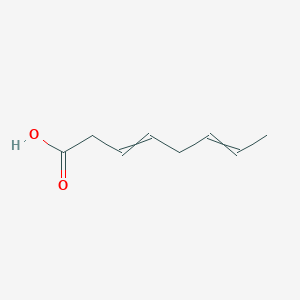
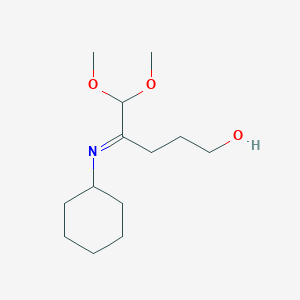
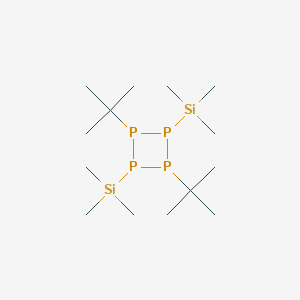


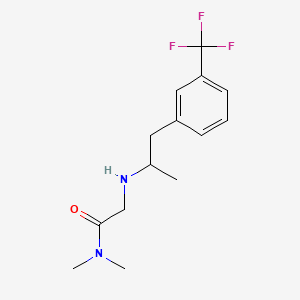

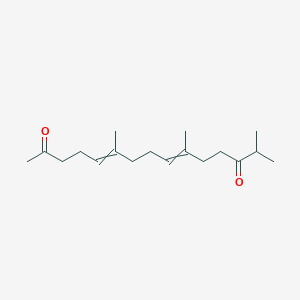

![7,9,9-Trimethyl-8-methylidene-1,4-dithiaspiro[4.5]dec-6-ene](/img/structure/B14467081.png)
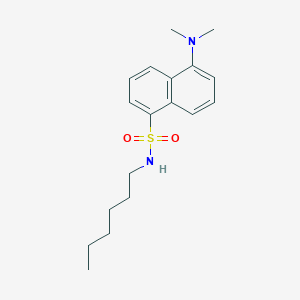
![3-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]propanoic acid](/img/structure/B14467083.png)
